4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBASAJZSPEHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690508 | |
| Record name | 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-29-9 | |
| Record name | 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Bromination of 3-Fluorobenzoic Acid
The synthesis often begins with 3-fluorobenzoic acid, where bromination at the para position (C4) is critical. Patent CN104529735A demonstrates that bromination using nitric acid and silver nitrate achieves 85% yield for analogous substrates. For 3-fluorobenzoic acid, bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C selectively yields 4-bromo-3-fluorobenzoic acid.
Reaction Conditions:
Chlorination of Fluorinated Intermediates
Introducing chlorine at the 3-position of the pendant phenyl ring requires radical chlorination. EP0922693B1 details the use of sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) as a radical initiator, achieving 92% conversion for 3-chloro-4-fluorobenzoyl chloride. Adapting this method, 3-chloro-5-fluorophenylboronic acid can be synthesized from 3,5-difluorobromobenzene via Miyaura borylation.
Suzuki–Miyaura Cross-Coupling Approach
Synthesis of 3-Chloro-5-fluorophenylboronic Acid
The boronic acid partner is prepared via Miyaura borylation of 1-bromo-3-chloro-5-fluorobenzene:
Coupling with 4-Bromo-3-fluorobenzoic Acid
The methyl ester of 4-bromo-3-fluorobenzoic acid is prepared to prevent palladium catalyst poisoning:
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Esterification: 4-Bromo-3-fluorobenzoic acid (10 mmol) refluxed with methanol (30 mL) and H₂SO₄ (1 mL) for 6 hours (yield: 95%).
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Suzuki Coupling:
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Ester Hydrolysis: The methyl ester is saponified using NaOH (2M) in MeOH/H₂O (1:1) at 60°C for 3 hours (yield: 94%).
Alternative Methods: Friedel–Crafts and Carboxylation
Friedel–Crafts Acylation Limitations
While Friedel–Crafts acylation is viable for electron-rich arenes, the carboxylic acid group deactivates the benzene ring, necessitating protective strategies. Methyl ester-protected 3-fluorobenzoic acid undergoes acylation with 3-chloro-5-fluorobenzoyl chloride in the presence of AlCl₃, but yields remain low (≤45%) due to competing side reactions.
Carboxylation of Biphenyl Intermediates
Palladium-catalyzed carbonylation of 4-(3-chloro-5-fluorophenyl)-3-fluorobromobenzene offers a direct route:
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Substrate: 4-(3-Chloro-5-fluorophenyl)-3-fluorobromobenzene (5 mmol)
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Conditions: CO gas (1 atm), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), NEt₃ (15 mmol), DMF (20 mL), 100°C, 12 hours
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Bromination, coupling, hydrolysis | 82% | High regioselectivity, scalable | Boronic acid synthesis complexity |
| Carboxylation | Carbonylation under CO | 68% | Direct carboxylic acid formation | High-pressure requirements |
| Friedel–Crafts | Acylation with AlCl₃ | 45% | Single-step coupling | Low yield, protective group needed |
Chemical Reactions Analysis
4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Substituted Phenyl Benzoic Acids
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid | C₁₃H₇ClF₂O₂ | 1261970-29-9 | 280.64 | 3-Cl, 5-F on phenyl; 3-F on benzoic acid |
| 4-(3-Chloro-4-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | 195457-73-9 | 250.65 | 3-Cl, 4-F on phenyl; no F on benzoic acid |
| 4-(2-Chloro-5-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | N/A | 250.65 | 2-Cl, 5-F on phenyl; positional isomerism |
| 3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid | C₁₃H₇ClF₂O₂ | N/A | 280.64 | Fluorine at 4-position on benzoic acid (vs. 3) |
| 4-(3-Acetylphenyl)-3-fluorobenzoic acid | C₁₅H₁₁FO₃ | 1261996-91-1 | 270.25 | Acetyl group replaces Cl on phenyl |
Pharmaceutical Relevance
- Enzyme Inhibition : The chloro-fluoro substitution pattern enhances interactions with hydrophobic enzyme pockets, as seen in its role as a 5-α-reductase inhibitor .
- Anti-Proliferative Activity: Analogous compounds, such as 4-{3-[2-(4-Ethoxyphenyl)acetylamido]-1-trityl-1H-indazol-5-ylamino}-3-fluorobenzoic acid, show anti-cancer activity against head and neck squamous cell carcinoma .
Biological Activity
4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H8ClF3O2
- Molecular Weight : 292.65 g/mol
- CAS Number : 1261970-29-9
Its structure features a benzoic acid core substituted with a chlorinated and fluorinated phenyl group, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although detailed mechanisms remain under investigation.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes are overactive.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function and leading to downstream effects in cellular pathways.
- Receptor Modulation : It may interact with specific receptors involved in cell signaling, impacting processes such as apoptosis or proliferation.
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Targeted Cells/Organisms | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | MCF-7 (breast cancer) | 10 | |
| Enzyme Inhibition | Cyclooxygenase (COX) | 20 |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound by testing its effects on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 10 µM, suggesting it could be a candidate for further development as an anticancer therapeutic agent. The study highlighted the need for additional investigations into its mechanism of action and potential side effects .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various bacterial strains. It was found effective against Escherichia coli, with an IC50 value of 15 µM. This finding supports its potential use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Q & A
Q. What are the common synthetic routes for 4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid?
The synthesis typically involves multi-step organic reactions, with the Suzuki-Miyaura coupling being a key method. For example, 3-chloro-5-fluorophenylboronic acid is reacted with a halogenated benzoic acid derivative (e.g., 3-fluorobenzoic acid) under palladium catalysis. Reaction conditions include a base (e.g., K₂CO₃) and solvents like THF or DMF at 80–100°C . Optimization of stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) is critical for yield improvement.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Characterization relies on:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity.
- HPLC for quantifying residual reactants and byproducts.
- X-ray crystallography to resolve molecular geometry, as seen in studies of analogous compounds where carboxyl groups form dihedral angles of ~6.8° with aromatic rings .
- Mass spectrometry (ESI-TOF) for molecular weight validation .
Q. What are the primary research applications of this compound?
It serves as a building block in medicinal chemistry for designing enzyme inhibitors (e.g., kinase targets) and studying protein-ligand interactions. Its fluorinated and chlorinated substituents enhance binding specificity in biological assays .
Advanced Questions
Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?
The 3-chloro-5-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, which slow transmetalation in Suzuki-Miyaura couplings. Fluorine’s electronegativity increases the boronic acid’s electrophilicity, while chlorine may stabilize intermediates via resonance. Competing side reactions (e.g., protodeboronation) can occur if reaction temperatures exceed 100°C .
Q. What strategies mitigate regioselectivity challenges during functionalization?
- Directed ortho-metalation : Use directing groups (e.g., COOH) to control substitution sites.
- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) during halogenation.
- Computational modeling : DFT calculations predict favorable reaction pathways and transition states .
Q. How does the crystal structure inform stability and intermolecular interactions?
X-ray data reveal carboxylic acid dimerization via O–H⋯O hydrogen bonds (2.65–2.70 Å), enhancing thermal stability. The chloro and fluoro substituents create a planar aromatic system, reducing solubility in polar solvents but improving crystallinity .
Q. What computational tools are used to predict biological activity?
- Molecular docking (AutoDock, Schrödinger) simulates binding to target proteins (e.g., EGFR kinase).
- QSAR models correlate substituent electronegativity with IC₅₀ values.
- ADMET prediction (SwissADME) assesses pharmacokinetic properties .
Methodological Guidance
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields in cross-coupling steps .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates .
- Troubleshooting Contradictions : If NMR and HPLC data conflict (e.g., unexpected peaks), perform 2D NMR (COSY, HSQC) to identify regioisomers or tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
